8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one
Description
This compound belongs to the chromen-4-one (flavone) family, characterized by a 4H-chromen-4-one backbone substituted at positions 2, 5, 7, and 7. Key structural features include:
- Position 2: A phenyl group, common in bioactive flavonoids for enhancing π-π stacking interactions.
- Position 5: A methoxy group, which increases lipophilicity and may influence metabolic stability.
- Position 8: A (3,5-dimethylpiperidin-1-yl)methyl substituent, a sterically bulky and basic moiety that may modulate receptor binding or pharmacokinetic properties.
Properties
IUPAC Name |
8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-hydroxy-5-methoxy-2-phenylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-15-9-16(2)13-25(12-15)14-18-19(26)10-22(28-3)23-20(27)11-21(29-24(18)23)17-7-5-4-6-8-17/h4-8,10-11,15-16,26H,9,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPKJMOJXSWDEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=C3C(=C(C=C2O)OC)C(=O)C=C(O3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one is a chromone derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and anti-inflammatory effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a chromone backbone with a piperidine moiety, which is significant for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer properties of chromone derivatives. Specifically, the compound demonstrated notable inhibition of ATR kinase , a critical regulator in the DNA damage response pathway.
In Vitro Studies
- HeLa Cell Line : The compound inhibited Chk1 phosphorylation at Ser317 at concentrations as low as 3.995 µM. Further analysis revealed that it effectively reduced Chk1 expression at concentrations of 2 and 5 µM, indicating its potential as an anticancer agent through modulation of the ATR pathway .
- Molecular Docking Studies : Docking simulations showed that this compound binds effectively to the ATR kinase domain, exhibiting interactions comparable to known inhibitors like Torin2 .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound were assessed using RAW 264.7 macrophages, which are widely used to study inflammation.
Experimental Findings
- Nitric Oxide Production : The compound suppressed LPS-induced nitric oxide (NO) production without inducing cytotoxicity in RAW 264.7 cells after 24 hours of treatment. This suggests that it may serve as a therapeutic agent for inflammatory diseases .
- NF-κB Activation : It was observed that this chromone derivative significantly inhibited NF-κB activation, which is a key transcription factor involved in inflammatory responses .
Comparative Biological Activity
The following table summarizes the biological activities of various chromone derivatives, including the target compound:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Cytotoxicity |
|---|---|---|---|
| This compound | Yes | Yes | No |
| 7-Methoxy-2-(2-phenylethyl)chromone | Moderate | Yes | No |
| 6,7-Dimethoxy-2-(2-phenylethyl)chromone | Yes | Moderate | Low |
| 6-Hydroxy-7-methoxy-2-(2-phenylethyl)chromone | Moderate | No | Yes |
Case Studies
A significant study investigated the effects of various chromone derivatives on cancer cell lines and inflammatory markers. The results indicated that those with piperidine substitutions exhibited enhanced potency in both anticancer and anti-inflammatory activities compared to their non-substituted counterparts .
Comparison with Similar Compounds
Substituent Analysis and Structural Analogues
The following table compares the target compound with key analogues identified in the literature:
Crystallographic and Structural Insights
- Structural Refinement : Programs like SHELXL () and visualization tools like ORTEP-3 () are critical for resolving chromen-4-one derivatives. The dimethylpiperidine group’s conformational flexibility may complicate crystallographic analysis compared to planar substituents like methoxy groups .
- Hydrogen Bonding : The hydroxyl at position 7 and methoxy at position 5 create hydrogen-bonding networks similar to those in FDB006911, but steric effects from the dimethylpiperidine group could alter crystal packing .
Research Implications and Gaps
- Synthetic Challenges : Introducing the dimethylpiperidine group requires multi-step functionalization, unlike simpler methylation or glycosylation reactions .
- Computational Modeling : Molecular docking studies could clarify how the dimethylpiperidine group interacts with targets like G-protein-coupled receptors or acetylcholinesterase.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
